Sodium sulfapyridazine
Description
Contextualization within Sulfonamide Antibiotics Research
Sulfonamides, often called sulfa drugs, were the first broadly effective antibacterial medications used systemically, marking a pivotal moment in medicine before the widespread availability of penicillin. wikipedia.orgajchem-b.comajchem-b.com These synthetic compounds are characterized by a core sulfonamide functional group (-SO2NH2). ajchem-b.comajchem-b.com In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgdrugbank.com This enzyme is essential for the synthesis of folic acid, a vitamin necessary for producing nucleic acids like DNA and RNA. drugbank.com By blocking this pathway, sulfonamides inhibit bacterial growth and multiplication, acting as bacteriostatic agents. wikipedia.orgdrugbank.com Humans are not affected by this mechanism as they acquire folic acid through their diet rather than synthesizing it. wikipedia.org Sodium sulfapyridazine functions via this same mechanism of action, inhibiting the folic acid synthesis pathway in susceptible microorganisms. toku-e.comdrugbank.com
Historical Development and Evolution of Sulfonamide Compounds
The era of sulfonamide antibiotics began in the 1930s with research conducted at Bayer AG, a component of the German chemical trust IG Farben. wikipedia.org In 1932, experiments led by Gerhard Domagk showed that a sulfonamide-containing dye named Prontosil had a protective action against streptococcal infections in mice. wikipedia.orgopenaccesspub.org This discovery, for which Domagk was later awarded the Nobel Prize, was a breakthrough in chemotherapy. openaccesspub.orgbrill.com In 1936, researchers at the Pasteur Institute in France discovered that Prontosil was a prodrug, meaning it was metabolized in the body to its active, simpler form: sulfanilamide (B372717). openaccesspub.org
This finding spurred the synthesis of thousands of sulfanilamide derivatives to find compounds with improved efficacy and a broader spectrum of activity. brill.com A significant development in this period was the synthesis of sulfapyridine (B1682706) (originally known as M&B 693) in 1937 by chemists at the British firm May & Baker Ltd. brill.comwikipedia.org Sulfapyridine proved to be highly effective against pneumonia and other bacterial infections. wikipedia.orgbiobasedpress.eu Following the development of sulfapyridine, its sodium salt, this compound, was prepared to offer a more water-soluble form of the compound. toku-e.comacpjournals.org While many early sulfonamides were eventually superseded by penicillin and other antibiotics, they paved the way for the antibiotic revolution and continue to be relevant in various therapeutic and research contexts. wikipedia.orghuvepharma.com
| Year | Key Development | Significance |
| 1932 | Gerhard Domagk demonstrates the antibacterial effect of Prontosil. wikipedia.org | Discovery of the first commercially viable sulfonamide drug. reactgroup.org |
| 1936 | Ernest Fourneau's team discovers Prontosil is a prodrug for sulfanilamide. openaccesspub.org | Identified the active antibacterial agent, enabling targeted synthesis of derivatives. openaccesspub.orgebsco.com |
| 1937 | Sulfapyridine (M&B 693) is synthesized in the UK. toku-e.comwikipedia.org | A highly successful second-generation sulfonamide effective against pneumonia. brill.comwikipedia.org |
| ~1940s | Sodium sulfapyridine is utilized as a more soluble alternative for parenteral administration. acpjournals.org | Improved formulation properties for specific research and clinical applications. acpjournals.org |
Significance of this compound as a Research Subject
This compound holds particular significance in research for several reasons. Its primary advantage is its high water solubility, which makes it easier to use in aqueous solutions for experimental setups compared to the less soluble sulfapyridine. ontosight.aitoku-e.com
In analytical chemistry, this compound is frequently used as an analytical reference standard. toku-e.com This is crucial for the development and validation of methods, such as liquid chromatography and enzyme-linked immunosorbent assays (ELISA), designed to detect and quantify sulfonamide residues in food products like milk and in biological samples such as urine. toku-e.comiaea.orgusda.gov
The compound is also important in pharmacological and biochemical research. It is a known metabolite of sulfasalazine (B1682708), a drug used to treat inflammatory conditions. ncats.iodrugbank.comnih.gov Sulfasalazine is broken down by intestinal bacteria into sulfapyridine and 5-aminosalicylic acid (5-ASA). drugbank.comomicsonline.org Therefore, studying this compound is essential for understanding the complete mechanism of action, metabolism, and effects of sulfasalazine. nih.gov Furthermore, research has explored its anti-inflammatory activities and its ability to scavenge peroxyl radicals, indicating its utility in studies on inflammation and oxidative stress. toku-e.comcaymanchem.com
Overview of Key Academic Research Trajectories
Contemporary research involving this compound spans multiple scientific disciplines, focusing on its analytical detection, synthesis, and biological activities.
Advanced Analytical Methods: A major research trajectory is the development of highly sensitive and rapid methods for detecting sulfapyridine. This includes the creation of novel biosensors, such as those based on magnetic latex nanoparticles and electrochemical impedance spectroscopy, for environmental and food analysis. mdpi.com Another approach involves molecular imprinting, where polymers are designed to specifically recognize and bind to sulfapyridine, for use as a stationary phase in high-performance liquid chromatography (HPLC). jfda-online.com These techniques are vital for monitoring antibiotic residues.
Environmental Remediation: The presence of antibiotics like sulfapyridine in water systems is an environmental concern. mdpi.com Research is actively exploring efficient methods for its removal from contaminated water. One such area of study is the use of advanced membrane filtration systems, such as carboxylated graphene oxide blended PVDF composite ultrafiltration membranes, which have shown effectiveness in removing sulfapyridine from water. mdpi.com
Chemical Synthesis: this compound serves as a key raw material or intermediate in the synthesis of other important pharmaceutical compounds. For instance, patents describe methods for synthesizing sulfasalazine using sulfapyridine (often starting from its precursors or in a form like its sodium salt for reactions) through diazotization and coupling reactions. google.comgoogle.com
| Research Area | Focus of Study | Example Techniques/Applications |
| Analytical Chemistry | Development of sensitive detection methods for sulfapyridine. | HPLC with molecularly imprinted polymers, electrochemical biosensors, ELISA. mdpi.comjfda-online.compsu.edu |
| Environmental Science | Removal of sulfapyridine from contaminated water. | Composite ultrafiltration membranes, adsorption. mdpi.com |
| Synthetic Chemistry | Use as a precursor for other pharmaceuticals. | Synthesis of sulfasalazine via diazotization and coupling reactions. google.comgoogle.com |
| Biochemistry | Understanding its mechanism of action and metabolic role. | Enzyme inhibition assays (DHPS), studies as a metabolite of sulfasalazine. omicsonline.orgcaymanchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(6-methoxypyridazin-3-yl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N4O3S.Na/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKFIJKKXUZOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N4NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2577-32-4 | |
| Record name | Sulfamethoxypyridazine sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium N-(6-methoxypyridazin-3-yl)sulphanilamidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SODIUM SULFAPYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ24M7728K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Methodologies of Sulfapyridine and Its Sodium Salt
Classical Synthetic Pathways of Sulfapyridine (B1682706)
The traditional syntheses of sulfapyridine are characterized by fundamental organic reactions that have been refined over decades.
One of the most common and historically significant methods for preparing sulfapyridine involves the condensation reaction between 4-acetylaminobenzenesulfonyl chloride and 2-aminopyridine. nih.govorganic-chemistry.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. researchgate.net The initial product of this condensation is N-(2-pyridinyl)-4-acetylaminobenzenesulfonamide. The acetyl protecting group is then removed by hydrolysis, usually under acidic or basic conditions, to yield sulfapyridine. researchgate.net The subsequent treatment of sulfapyridine with a sodium base, such as sodium hydroxide, affords the sodium salt, sodium sulfapyridine.
Reaction Scheme:
Diazotization reactions are crucial in the derivatization of sulfapyridine, rather than in its primary synthesis. nih.govgoogle.com This reaction involves treating the primary aromatic amine group of sulfapyridine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. google.comslideshare.net This reactive intermediate is pivotal for synthesizing other compounds.
The general mechanism for the diazotization of a primary aromatic amine involves the formation of a nitrosonium ion (NO⁺) from nitrous acid. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine. Following a series of proton transfers and the elimination of a water molecule, the diazonium ion is formed.
A prominent application of the diazotization of sulfapyridine is in the synthesis of sulfasalazine (B1682708). nih.govgoogle.com In this process, the diazonium salt of sulfapyridine is coupled with salicylic acid in an alkaline aqueous solution. google.comgoogle.com This azo coupling reaction results in the formation of sulfasalazine, a drug used in the treatment of inflammatory bowel disease. The reaction's efficiency and the purity of the resulting product are influenced by factors such as temperature, pH, and the concentration of reactants. google.comgoogle.com
| Reactant | Role | Key Conditions |
| Sulfapyridine | Starting material, provides the primary aromatic amine for diazotization. | Dissolved in an acidic aqueous solution. |
| Sodium Nitrite & Hydrochloric Acid | Reagents for in situ generation of nitrous acid for diazotization. | Low temperature (0-5 °C). |
| Salicylic Acid | Coupling agent. | Dissolved in an alkaline aqueous solution. |
| Diazonium salt of Sulfapyridine | Reactive intermediate. | Formed in situ and immediately used in the coupling reaction. |
This interactive table summarizes the key components and conditions in the synthesis of sulfasalazine from sulfapyridine.
An alternative classical route to sulfapyridine involves the reduction of a nitro-substituted precursor. nih.gov In this method, p-nitrobenzenesulfonyl chloride is first reacted with 2-aminopyridine to form 4-nitro-N-(2-pyridinyl)-benzenesulfonamide. The nitro group of this intermediate is then reduced to a primary amine. Common reducing agents for this transformation include iron powder in the presence of an acid (like ammonium (B1175870) chloride in methanol) or catalytic hydrogenation. nih.gov This reduction step yields sulfapyridine.
Reaction Data:
| Step | Reactants | Product | Yield |
|---|---|---|---|
| 1 | p-nitrobenzenesulfonyl chloride, 2-aminopyridine | 4-nitro-N-(2-pyridinyl)-benzenesulfonamide | - |
| 2 | 4-nitro-N-(2-pyridinyl)-benzenesulfonamide, Fe, NH₄Cl, Methanol | Sulfapyridine | 81% nih.gov |
This table outlines the steps and reported yield for the synthesis of sulfapyridine via the reduction of a nitro precursor.
Modern Advancements in Sulfonamide Synthesis Strategies
While classical methods are well-established, modern organic synthesis has focused on developing more efficient, versatile, and environmentally friendly approaches for the formation of the sulfonamide bond.
Recent advancements have seen the emergence of catalytic methods for sulfonamide synthesis, which often offer milder reaction conditions and broader substrate scope compared to traditional methods. google.com Transition-metal catalysis, particularly with palladium and copper, has been a significant area of research. google.com
For instance, palladium-catalyzed methods have been developed for the preparation of arylsulfonyl chlorides from arylboronic acids, which can then be reacted with amines to form sulfonamides. google.com This approach allows for greater functional group tolerance and regioselectivity. google.com
Copper-catalyzed reactions have also been employed for the one-step synthesis of sulfonamides from various starting materials, including arylboronic acids, amines, and a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). More recently, a synergistic approach combining photoredox and copper catalysis has enabled the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature, accommodating both electron-rich and electron-deficient amines. These catalytic strategies represent a significant step forward in the synthesis of sulfonamides, including derivatives of sulfapyridine.
Green Chemistry Principles in Sulfonamide Production
The pharmaceutical industry is increasingly adopting green chemistry principles to mitigate the environmental impact of drug manufacturing. instituteofsustainabilitystudies.com These principles focus on designing processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com In sulfonamide synthesis, this translates to several key strategies aimed at improving efficiency, safety, and sustainability. instituteofsustainabilitystudies.com
Key green chemistry practices in sulfonamide production include:
Waste Prevention: Designing syntheses to minimize waste is preferable to treating waste after it is created. instituteofsustainabilitystudies.com
Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. instituteofsustainabilitystudies.com
Use of Safer Solvents and Reaction Conditions: A significant portion of the environmental footprint in pharmaceutical manufacturing comes from solvent use. instituteofsustainabilitystudies.com Green approaches prioritize the substitution of hazardous solvents with safer alternatives like water or ethanol. instituteofsustainabilitystudies.comrsc.org Some modern methods for sulfonamide synthesis have been developed to proceed efficiently in water or other sustainable solvents like ethanol and glycerol, often eliminating the need for organic bases and simplifying product isolation to mere filtration. rsc.orgresearchgate.net
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents, leading to more efficient reactions and reduced waste. instituteofsustainabilitystudies.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. Mechanochemical approaches, which involve solvent-free, one-pot procedures, represent a cost-effective and environmentally friendly alternative to traditional methods. rsc.org
By implementing these principles, manufacturers can reduce hazardous waste, lower production costs, and create safer working environments and consumer products. instituteofsustainabilitystudies.com
Conversion of N-aminosulfonamides to Sulfonamides
The synthesis of sulfonamides often involves the formation of the critical S-N bond from various precursors. Modern synthetic chemistry has explored novel routes that utilize nitrogen-containing functional groups for conversion into the final sulfonamide structure. While the direct conversion of a pre-formed "N-aminosulfonamide" is a specific transformation, related strategies involve the reaction of nitrogen-centered reagents to build the sulfonamide moiety.
One advanced method involves the photocatalytic conversion of carboxylic acids directly into sulfonamides. nih.gov This process can utilize O-benzoylhydroxylamines as N-centered coupling partners in a tricomponent reaction with a sulfur dioxide source, demonstrating a novel pathway to S-N bond formation. nih.gov
Another approach involves the conversion of N-tosylhydrazones, which are stable compounds derived from aldehydes and ketones. acs.org These precursors can react with sulfur dioxide and an amine to generate the target sulfonamide. This transformation represents the first reported reaction between N-tosylhydrazones and sulfur dioxide to build the sulfonamide framework under mild, metal-free conditions. acs.org
Additionally, primary sulfonamides can be chemically converted into other functional groups for late-stage functionalization of drug candidates. chemistryviews.org This process involves reacting the primary sulfonamide with an aldehyde to form an N-sulfonylimine intermediate, which can then be transformed, showcasing the reactivity of the sulfonamide nitrogen for further derivatization. chemistryviews.org
Detailed Synthesis Pathways of Sulfonamides
The most common and traditional method for synthesizing sulfonamides involves the reaction of an aromatic sulfonyl chloride with an amine. nih.govresearchgate.net The synthesis of Sulfapyridine specifically follows this classic pathway.
A widely cited synthesis for Sulfapyridine begins with the reaction of 4-acetylaminobenzenesulfonyl chloride and 2-aminopyridine. chemicalbook.comchemicalbook.com This multi-step process can be summarized as follows:
Sulfamation Reaction: 2-aminopyridine reacts with p-acetylaminobenzene sulfonyl chloride. This reaction is often carried out in an aqueous solution with a base, such as potassium carbonate, to neutralize the hydrochloric acid byproduct and facilitate the reaction. google.com
Hydrolysis: The resulting intermediate, N-(2-pyridine) to acetamido benzene sulfonyl, undergoes hydrolysis to remove the acetyl protecting group from the aniline nitrogen. This is typically achieved by heating in a basic solution, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to precipitate the product. google.com
An alternative starting point involves the reduction of a nitro group. In this pathway, p-nitrobenzenesulfonamide pyridine is reduced to p-aminobenzenesulfonamide pyridine (Sulfapyridine). This reduction can be accomplished using reagents such as iron powder and ammonium chloride in methanol at an elevated temperature. chemicalbook.com
The table below outlines the reactants and conditions for a key synthesis method.
| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1 | 2-aminopyridine | p-acetylaminobenzene sulfonyl chloride | Aqueous potassium carbonate | N-(2-pyridine) acetamido benzene sulfonyl | google.com |
| 2 | N-(2-pyridine) acetamido benzene sulfonyl | - | 1. Sodium hydroxide (hydrolysis) 2. Hydrochloric acid (acidification) | Sulfapyridine | google.com |
| Alternative | p-nitrobenzenesulfonamide pyridine | - | Iron powder, ammonium chloride, methanol, 80°C | Sulfapyridine | chemicalbook.com |
Preparation of Sodium Sulfapyridazine from Sulfapyridine
Sulfapyridine is characterized by low water solubility, which can be pH-dependent. wikipedia.org To improve its solubility for certain applications, it can be converted into its sodium salt, Sodium Sulfapyridine. toku-e.com
This conversion is a standard acid-base reaction. The sulfonamide group (-SO2NH-) has a weakly acidic proton on the nitrogen atom. This proton can be removed by a moderately strong base. The preparation involves treating Sulfapyridine with a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent system.
The general reaction is as follows: C₁₁H₁₁N₃O₂S (Sulfapyridine) + NaOH (Sodium Hydroxide) → C₁₁H₁₀N₃NaO₂S (Sodium Sulfapyridine) + H₂O (Water)
In a typical laboratory procedure, Sulfapyridine would be suspended in a solvent like water or an alcohol-water mixture. A stoichiometric amount of aqueous sodium hydroxide or sodium bicarbonate is then added. chemicalbook.com The resulting solution contains the more soluble sodium salt. The final product can be isolated after processing, for instance, by precipitating it from the solution. chemicalbook.com
Strategies for Structural Modification of Sulfonamide-Containing Drugs for Research Purposes
The sulfonamide scaffold is a versatile platform in medicinal chemistry, and its structural modification is a key strategy for developing new therapeutic agents with tailored properties. ajchem-b.comresearchgate.net Research efforts focus on synthesizing derivatives to enhance activity, alter selectivity, and overcome resistance mechanisms. tandfonline.com
Several strategies are employed for the structural modification of sulfonamide-containing drugs:
Modification of the Primary Amino Group: The aromatic primary amine of sulfanilamide-type drugs is a common site for modification. A frequent and synthetically simple approach is the formation of Schiff bases through condensation with various aldehydes. This strategy allows for the combination of two distinct bioactive scaffolds into a single molecule. tandfonline.com
N-Acylation of the Sulfonamide Moiety: The sulfonamide nitrogen itself can be acylated to form N-acylsulfonamides. This modification can impact the compound's biological activities. The "sulfo-click reaction," which involves reacting a sulfonyl azide with a thioacid, provides a highly efficient and rapid method to access these derivatives under aqueous conditions. nih.gov
Late-Stage Functionalization: Advanced protocols allow for the conversion of the primary sulfonamide group into various other functional groups. This is particularly valuable for the late-stage functionalization of complex drug molecules, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. chemistryviews.org
Heterocyclic Replacement and Linker Modification: The heterocyclic ring attached to the sulfonamide nitrogen can be varied to modulate pharmacological parameters. ajchem-b.com Additionally, the core phenylene linker connecting the sulfonamide and other moieties can be substituted with different groups to fine-tune activity. For example, introducing halogen or trifluoromethyl groups has been shown to enhance antibacterial potency in some derivatives. tandfonline.com
The table below summarizes these modification strategies.
| Modification Strategy | Target Site | Methodology | Purpose/Outcome | Reference |
|---|---|---|---|---|
| Schiff Base Formation | Primary aromatic amine | Condensation with aldehydes | Combine two bioactive scaffolds | tandfonline.com |
| N-Acylation | Sulfonamide nitrogen | Sulfo-click reaction (sulfonyl azide + thioacid) | Modulate biological activity, create N-acylsulfonamide analogues | nih.gov |
| Late-Stage Functionalization | Primary sulfonamide group | Conversion to N-sulfonylimine and subsequent reactions | Rapid generation of diverse analogues from a common intermediate | chemistryviews.org |
| Heterocyclic and Linker Modification | Heterocyclic ring or phenylene linker | Synthesis with varied building blocks | Tune physicochemical properties and biological potency | ajchem-b.comtandfonline.com |
Molecular Mechanisms of Antimicrobial Action and Biological Activities
Competitive Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS)
The primary mechanism of sodium sulfapyridine (B1682706) involves the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme vital for folate synthesis in bacteria. drugbank.comwikipedia.org This inhibition is a direct result of the drug's structural similarity to the enzyme's natural substrate.
Structural Mimicry of Para-Aminobenzoic Acid (PABA)
Sulfonamides, including sulfapyridine, are structural analogues of para-aminobenzoic acid (PABA). biomol.comresearchgate.netpatsnap.com This structural similarity allows them to bind to the active site of the DHPS enzyme. patsnap.compatsnap.com The resemblance between the sulfonamide molecule and PABA is the basis for the competitive antagonism that underlies its antimicrobial activity. nih.govresearchgate.net
Disruption of Folic Acid Biosynthesis Pathway in Prokaryotes
By successfully competing with PABA, sodium sulfapyridine effectively halts the folic acid synthesis pathway at a critical juncture. This disruption has cascading effects on the production of essential downstream molecules.
Impairment of Dihydrofolic Acid Production
The inhibition of DHPS by sulfapyridine directly prevents the synthesis of 7,8-dihydropteroate. nih.govnih.gov This molecule is a necessary precursor for the formation of dihydrofolic acid (DHF). researchgate.net Consequently, the bacterial cell's ability to produce DHF is significantly impaired. researchgate.netnih.gov
Inhibition of Tetrahydrofolate Formation
Dihydrofolic acid is subsequently reduced by the enzyme dihydrofolate reductase (DHFR) to form tetrahydrofolic acid (THF). nih.govmanualofmedicine.com Since the production of DHF is blocked by sulfapyridine's action, the synthesis of tetrahydrofolate is also inhibited. researchgate.netquora.com THF and its derivatives, collectively known as folates, are crucial coenzymes in a variety of metabolic processes. researchgate.netmanualofmedicine.com
Consequences for Nucleic Acid (DNA, RNA) Synthesis
The depletion of tetrahydrofolate has severe consequences for the bacterial cell. Folates are essential for the synthesis of purines and thymidine, which are the fundamental building blocks of DNA and RNA. drugbank.compatsnap.comquora.com Without an adequate supply of these nucleic acids, the bacterial cell cannot replicate its DNA, transcribe RNA, or synthesize necessary proteins. drugbank.comnih.gov This inability to produce new DNA and RNA ultimately prevents cell division and leads to the bacteriostatic effect of the drug. drugbank.comwikipedia.orgnih.gov
Interactive Data Table: Folic Acid Pathway Disruption
| Metabolite | Function | Effect of Sodium Sulfapyridine |
|---|---|---|
| Dihydropteroate | Precursor to Dihydrofolic Acid. researchgate.net | Synthesis is blocked by DHPS inhibition. nih.govnih.gov |
| Dihydrofolic Acid (DHF) | Precursor to Tetrahydrofolic Acid. nih.gov | Production is impaired due to lack of dihydropteroate. researchgate.netnih.gov |
| Tetrahydrofolic Acid (THF) | Coenzyme for nucleic acid synthesis. manualofmedicine.comquora.com | Formation is inhibited, leading to a deficiency. quora.com |
| Nucleic Acids (DNA, RNA) | Essential for cell replication and protein synthesis. drugbank.com | Synthesis is halted, preventing bacterial multiplication. drugbank.comwikipedia.org |
Bacteriostatic Effects on Microbial Proliferation
The interference with folic acid synthesis and the subsequent impact on nucleotide production result in a bacteriostatic effect, meaning that sodium sulfapyridine inhibits the growth and multiplication of bacteria rather than directly killing them. drugbank.com This inhibition of proliferation is a direct consequence of the inability of the bacteria to synthesize new DNA, a prerequisite for cell division. The bacteriostatic nature of sulfonamides like sulfapyridine is a hallmark of this class of antibiotics. drugbank.com
Research has demonstrated the in vitro susceptibility of various bacterial strains to sulfapyridine. For instance, the minimum inhibitory concentration (MIC) range of sulfapyridine for Y. enterocolitica has been reported as 3.1-25 μg/mL, and for Salmonella species, it is 25-100 μg/mL. medchemexpress.com These findings underscore the compound's ability to halt the proliferation of specific Gram-negative enteric bacteria.
Other Investigated Biological Activities (Non-Antimicrobial, Preclinical)
Beyond its antimicrobial properties, sulfapyridine has been investigated for its anti-inflammatory activities. medchemexpress.com It is a major metabolite of sulfasalazine (B1682708), a drug used in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. patsnap.comnih.gov The anti-inflammatory effects of sulfapyridine are believed to contribute to the therapeutic efficacy of its parent compound. patsnap.com
Preclinical studies have shown that sulfapyridine can inhibit the production of several pro-inflammatory chemokines, including interleukin-8 (IL-8), chemokine (C-X-C) motif ligand 1 (CXCL1), and monocyte chemotactic protein-1 (MCP-1) in synovial cells from patients with rheumatoid arthritis. medchemexpress.com Additionally, in animal models, sulfapyridine has been shown to significantly inhibit systemic allergic reactions. medchemexpress.com The exact mechanisms underlying these anti-inflammatory effects are not fully elucidated but are an active area of research. nih.gov
While sulfapyridine's parent compound, sulfasalazine, is known for its immunomodulatory effects, specific research applications of sodium sulfapyridine in the context of immunodeficiency are not extensively detailed in the available literature. patsnap.com The immunomodulatory actions of sulfasalazine are thought to involve the suppression of pro-inflammatory factors like tumor necrosis factor-alpha (TNF-α) and interleukins. patsnap.comnih.gov As a key metabolite, sulfapyridine is believed to be responsible for some of the systemic immunomodulatory effects of sulfasalazine. patsnap.com However, dedicated preclinical studies focusing solely on the application of sodium sulfapyridine in immunodeficiency models are not prominently reported.
Preclinical investigations have revealed that sulfapyridine possesses antioxidant properties. Specifically, it has been shown to scavenge peroxyl radicals in an Oxygen Radical Absorbance Capacity (ORAC) assay. taylorandfrancis.com The ORAC assay is a standardized method used to measure the antioxidant capacity of a substance. activeconceptsllc.com This assay evaluates the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals, which are generated by a free radical initiator. mdpi.com The demonstration of peroxyl radical scavenging activity suggests that sulfapyridine may contribute to the antioxidant effects observed with its parent compound, sulfasalazine, which is also known to have ROS scavenging properties. taylorandfrancis.com
The genotoxic potential of sulfapyridine has been a subject of investigation in in vitro cellular models. Studies have been conducted to assess its ability to induce sister-chromatid exchanges (SCEs) and chromosomal aberrations. nih.gov SCEs are exchanges of genetic material between two identical sister chromatids and are considered a sensitive indicator of genotoxic stress during DNA replication. nih.gov
In one study, sulfapyridine was tested for its ability to induce SCEs and chromosomal aberrations in Chinese hamster ovary (CHO) cells in vitro. The results indicated that sulfapyridine gave positive results in the in vitro SCE test, demonstrating its ability to induce these genetic exchanges. nih.gov However, in the same study, it yielded negative results in the in vitro chromosomal aberrations test, which assesses for structural changes in chromosomes. nih.gov This suggests that under the tested conditions, sulfapyridine can induce a genotoxic response in the form of SCEs without causing overt chromosomal breakage.
Induction of Micronuclei in in vivo Animal Models
Sodium sulfapyridine has been the subject of in vivo genotoxicity studies to assess its potential to induce micronuclei in animal models. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the nucleus after cell division. The presence of micronuclei is an indicator of chromosomal damage.
Research has demonstrated that sulfapyridine, a primary metabolite of salicylazosulfapyridine, can induce chromosomal damage in vivo. nih.govnih.gov Studies utilizing the micronucleus/kinetochore staining test in mouse bone marrow cells have shown sulfapyridine to be a potent inducer of kinetochore-positive (KC+) micronuclei. nih.gov This finding suggests that the chromosomal damage is predominantly of an aneuploidogenic nature, meaning it involves the loss or gain of whole chromosomes, rather than the breakage of chromosome fragments. nih.gov While there were minor increases in kinetochore-negative (KC-) micronuclei, the primary mechanism of micronuclei induction by sulfapyridine is attributed to aneuploidogenic events. nih.gov
Further investigations have confirmed positive results for sulfapyridine in the in vivo micronucleus test conducted on mouse bone marrow polychromatic erythrocytes (PCEs). nih.gov It is understood that the genotoxic effects observed after treatment with salicylazosulfapyridine are attributable to its sulfapyridine metabolite. nih.gov
Detailed findings from a study on B6C3F1 mice, which involved oral administration of sulfapyridine, are presented below. The results, showing a significant increase in micronucleated polychromatic erythrocytes, were positive for both male and female mice, indicating the genotoxic potential of the compound in this in vivo model. nih.gov
Detailed Research Findings
A study was conducted to evaluate the induction of micronuclei by sulfapyridine in the bone marrow of male and female B6C3F1 mice. The compound was administered via gavage. The frequency of micronucleated polychromatic erythrocytes (MN-PCE) per 1000 PCE was determined.
Table 1: In Vivo Micronucleus Assay of Sulfapyridine in Male B6C3F1 Mice
| Dose (mg/kg) | N | Mean MN-PCE/1000 ± SEM |
|---|---|---|
| Vehicle Control | 5 | 1.50 ± 0.22 |
| 250.0 | 5 | 2.10 ± 0.39 |
| 500.0 | 5 | 2.40 ± 0.40 |
| 1000.0 | 5 | 3.50 ± 0.43 |
| 2000.0 | 5 | 5.10 ± 1.00 |
| Positive Control | 5 | 9.80 ± 1.04 |
Data sourced from NTP Study Number: A49990. nih.gov
Table 2: In Vivo Micronucleus Assay of Sulfapyridine in Female B6C3F1 Mice| Dose (mg/kg) | N | Mean MN-PCE/1000 ± SEM |
|---|---|---|
| Vehicle Control | 5 | 1.10 ± 0.24 |
| 250.0 | 5 | 1.90 ± 0.39 |
| 500.0 | 5 | 2.00 ± 0.38 |
| 1000.0 | 5 | 3.10 ± 0.39 |
| 2000.0 | 5 | 4.80 ± 0.68 |
| Positive Control | 5 | 7.90 ± 0.69 |
Data sourced from NTP Study Number: A49990. nih.gov
Microbiological Research: in Vitro Susceptibility and Spectrum Analysis
Broad-Spectrum Activity against Gram-Positive and Gram-Negative Organisms
Sodium sulfapyridine (B1682706), a member of the sulfonamide class of drugs, is a synthetic antimicrobial agent known for its broad-spectrum bacteriostatic activity. wikipedia.orgdrugbank.comguidetopharmacology.org This means it is effective against a wide variety of both Gram-positive and many Gram-negative bacteria by inhibiting their growth and multiplication rather than killing them directly. wikipedia.orgstudy.comstudy.com The antibacterial action of sulfonamides like sulfapyridine allows the host's own immune system, particularly white blood cells, to eliminate the invading pathogens. study.comstudy.com
The spectrum of sulfapyridine's activity is extensive, though resistance is now widespread. drugbank.commerckmanuals.com Historically, its effectiveness has been noted against Gram-positive organisms such as various streptococci and many Gram-negative organisms. drugbank.comnih.gov However, it is important to note that many strains within a single bacterial species may exhibit resistance. drugbank.comdrugbank.com Resistance to one sulfonamide generally indicates resistance to all others. drugbank.commerckmanuals.comdrugbank.com
In Vitro Susceptibility Profiling of Pathogenic Bacteria
In vitro susceptibility testing is fundamental to understanding the potential efficacy of an antimicrobial agent against specific bacteria. These tests determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that can prevent the visible growth of a microorganism.
Research investigating the in vitro susceptibility of various Gram-negative enteric bacteria that cause diarrhea has provided specific insights into the activity of sulfapyridine. nih.gov One study measured the MIC of sulfapyridine against several key pathogens. nih.gov
The results showed varied susceptibility. Yersinia enterocolitica was the most susceptible, with MIC values ranging from 3.1 to 25 µg/mL. Salmonella species were less susceptible, with a median MIC of 100 µg/mL. Campylobacter jejuni/coli strains were even less sensitive, showing MIC values between 200 and 800 µg/mL. Notably, most tested strains of Shigella and E. coli were resistant to a concentration of 1600 µg/mL of sulfapyridine, although two E. coli strains were inhibited at 25 µg/mL. nih.gov
Table 1: In Vitro Susceptibility of Enteric Bacteria to Sulfapyridine Data sourced from a study using an agar dilution method. nih.gov
| Bacterial Species | MIC Range (µg/mL) | Median MIC (µg/mL) |
| Yersinia enterocolitica | 3.1 - 25 | 6.2 |
| Salmonella spp. | 25 - 100 | 100 |
| Campylobacter jejuni/coli | 200 - 800 | Not Reported |
| E. coli | 25 - >1600 | Not Reported |
The agar dilution method is a standardized and reliable technique for determining the MIC of antimicrobial compounds and is considered a "gold standard" for susceptibility testing. nih.govwikipedia.org This method was employed in the aforementioned study on diarrhea-producing enteric bacteria. nih.gov
The process involves preparing a series of agar plates, each containing a different, specific concentration of the antimicrobial agent. nih.govwikipedia.org The antibiotic is diluted and then mixed with molten agar before being poured into Petri dishes. wikipedia.org Once the agar solidifies, the bacterial strains to be tested are prepared to a standard concentration and inoculated as spots onto the surface of each plate. wikipedia.org A single plate can be used to test multiple bacterial isolates simultaneously. wikipedia.org The plates are then incubated, typically for 16 to 18 hours, at a controlled temperature. wikipedia.org Following incubation, the plates are examined for bacterial growth. The MIC is identified as the lowest concentration of the antimicrobial agent that completely inhibits any visible growth of the bacteria. wikipedia.orgoup.com
Mechanisms of Antimicrobial Resistance to Sulfonamides
General Bacterial Defense Strategies Against Antimicrobials
Bacteria employ two principal mechanisms to resist the action of sulfonamides. biorxiv.orgnih.gov These strategies ensure the continued synthesis of folic acid, which is essential for bacterial growth and survival. rupahealth.comresearchgate.net
The first mechanism involves mutations in the chromosomal gene folP. rupahealth.comnih.gov This gene encodes the enzyme dihydropteroate (B1496061) synthase (DHPS), the target of sulfonamides. nih.govbiorxiv.org These mutations lead to amino acid substitutions in the enzyme's active site. rupahealth.com The result is a modified DHPS enzyme that has a reduced affinity for sulfonamide drugs while largely maintaining its ability to bind to its natural substrate, para-aminobenzoic acid (pABA). semanticscholar.orgnih.govrupahealth.com This selective reduction in binding affinity allows the folate synthesis pathway to continue, rendering the drug ineffective. researchgate.net While effective, laboratory-isolated mutants with altered folP genes can sometimes exhibit reduced enzyme performance, although clinical mutants often have compensatory mutations that restore normal function. semanticscholar.orgnih.gov
The second, and more clinically significant, mechanism is the acquisition of foreign genes that encode sulfonamide-resistant variants of DHPS. semanticscholar.orgnih.govbiorxiv.org These genes, known as sul genes, are horizontally transferred between bacteria. nih.govmdpi.com They are frequently located on mobile genetic elements such as plasmids and integrons, which often carry multiple antibiotic resistance genes, contributing to the spread of multidrug resistance. biorxiv.orgmdpi.comki.se The enzymes produced by sul genes (Sul enzymes) are structurally different from the native DHPS and are highly insensitive to sulfonamides, yet they efficiently carry out the synthesis of dihydropteroate. semanticscholar.orgbiorxiv.orgspringernature.com Structural analyses of Sul enzymes, such as Sul1, Sul2, and Sul3, reveal a reorganized pABA-interaction region, often including a specific Phe-Gly amino acid sequence, which enables them to discriminate against sulfonamides while retaining pABA binding. nih.govnih.gov
Table 1: Primary Mechanisms of Bacterial Resistance to Sulfonamides
| Resistance Mechanism | Genetic Basis | Molecular Effect | Consequence |
|---|---|---|---|
| Target Modification | Chromosomal mutations in the folP gene. rupahealth.comnih.gov | Amino acid substitutions in the dihydropteroate synthase (DHPS) enzyme. biorxiv.org | Reduced binding affinity of sulfonamides to DHPS, while pABA binding is maintained. nih.govrupahealth.com |
| Target Bypass/Replacement | Acquisition of mobile sul genes (sul1, sul2, sul3, sul4) via horizontal gene transfer. rupahealth.comfrontiersin.org | Production of alternative, drug-resistant DHPS enzymes (Sul1, Sul2, Sul3, etc.). semanticscholar.orgnih.gov | The resistant enzyme continues folic acid synthesis in the presence of sulfonamides. researchgate.net |
Cross-Resistance within the Sulfonamide Class
Cross-resistance, where resistance to one drug in a class confers resistance to others in the same class, is a hallmark of sulfonamide resistance mediated by sul genes. nih.govmdpi.com Since all sulfonamides share a common structural core and the same mechanism of action—competitive inhibition of DHPS—the primary resistance mechanisms are effective against the entire class. biorxiv.orgresearchgate.net
The acquisition of sul genes provides a powerful mechanism for broad resistance. nih.gov The resulting Sul enzymes are inherently insensitive to the inhibitory action of various sulfonamide compounds, not just the one that prompted the initial selection pressure. biorxiv.org Research has demonstrated that these acquired enzymes confer a "pan-sulfa resistance," meaning they are effective against a wide spectrum of sulfonamide drugs. biorxiv.org This is because the structural modifications in the Sul enzyme's active site, which prevent the binding of one sulfonamide, also prevent the binding of others due to their shared pharmacophore. nih.gov
This widespread cross-resistance implies that the use of any single sulfonamide can select for bacterial populations that are resistant to the entire family of these drugs. nih.gov Consequently, efforts to manage resistance by rotating different sulfonamides or segregating their use between human and veterinary medicine are likely to be futile when sul-mediated resistance is present. nih.gov While some studies in non-bacterial organisms like Plasmodium falciparum have shown a lack of cross-resistance between certain sulfonamides in vitro, the plasmid-borne sul genes in bacteria are the dominant mechanism and typically ensure class-wide resistance. mahidol.ac.th
Table 2: Impact of sul Genes on Sulfonamide Susceptibility
| Resistance Gene | Encoded Enzyme | Effect on Sulfonamide Class | Implication |
|---|---|---|---|
| sul1 | Sul1 Dihydropteroate Synthase rupahealth.comnih.gov | Confers resistance to multiple sulfonamides. biorxiv.org | Cross-resistance across the sulfonamide class. |
| sul2 | Sul2 Dihydropteroate Synthase rupahealth.comnih.gov | Confers resistance to multiple sulfonamides. biorxiv.org | Cross-resistance across the sulfonamide class. |
| sul3 | Sul3 Dihydropteroate Synthase nih.govmdpi.com | Confers resistance to multiple sulfonamides. biorxiv.org | Cross-resistance across the sulfonamide class. |
| sul4 | Sul4 Dihydropteroate Synthase rupahealth.comfrontiersin.org | Confers resistance to multiple sulfonamides. | Cross-resistance across the sulfonamide class. |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| para-aminobenzoic acid |
| Sodium sulfapyridine (B1682706) |
| Sulfadiazine (B1682646) |
| Sulfadoxine |
| Sulfisoxazole |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the analysis of sulfonamides like sulfapyridine (B1682706). When coupled with mass spectrometry (LC-MS), it provides exceptional specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) detection is a robust and widely used method for the determination of sulfapyridine. This technique separates the analyte from other components in a sample based on its interaction with a stationary phase, followed by detection via UV-Vis absorbance.
One established HPLC method facilitates the sensitive and rapid determination of sulfapyridine and its N-acetyl derivative in biological fluids such as plasma and saliva. nih.gov This method utilizes a cyano-bonded, reversed-phase column and is capable of detecting sulfapyridine concentrations as low as 0.25 mg/L within a short analysis time of six minutes. nih.gov The reproducibility of this assay is high, with a variation of less than 3%. nih.gov
Another study focused on creating molecularly imprinted polymers (MIPs) for the specific recognition of sulfapyridine. jfda-online.com The performance of these polymers was evaluated using HPLC, where the retention time for sulfapyridine was approximately 8.24 minutes. jfda-online.com The UV detection for this analysis was set at a wavelength of 272 nm. jfda-online.com
Table 1: HPLC-UV Method Parameters for Sulfapyridine Analysis
| Parameter | Research Finding 1 nih.gov | Research Finding 2 jfda-online.com |
| Stationary Phase | Cyano-bonded, reversed-phase | Molecularly Imprinted Polymer |
| Detection Wavelength | Not specified | 272 nm |
| Retention Time | < 6 minutes | ~8.24 minutes |
| Limit of Detection | 0.25 mg/L (in serum) | Not specified |
| Mobile Phase | Not specified | Acetonitrile and Sodium Phosphate (B84403) |
| Flow Rate | Not specified | 1.0 mL/min |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous and sensitive quantification of sulfapyridine and its parent compound, sulfasalazine (B1682708), in complex biological matrices. This technique offers high selectivity and specificity by separating the compounds chromatographically and then identifying them based on their mass-to-charge ratio.
A robust LC-MS/MS method has been developed and validated for the simultaneous quantification of sulfasalazine and sulfapyridine in human placenta. nih.govresearchgate.net This method employs an Agilent Poroshell EC-C18 column for chromatographic separation with gradient elution. nih.gov The total run time is seven minutes, and detection is achieved using a mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). nih.gov The assay was validated over a concentration range of 30–30,000 ng/mL. nih.gov Inter-day validation showed average accuracies for sulfapyridine ranging from 97.4% to 108.4%, with precision between 3.7% and 10.0%. nih.gov
Another sensitive LC-MS/MS method was developed for the simultaneous determination of sulfasalazine, sulfapyridine, and 5-aminosalicylic acid in human plasma. nih.gov This method uses a XBP Phenyl column with a gradient mobile phase, achieving a total run time of 9.0 minutes. nih.gov Sulfapyridine elutes at 2.5 minutes. nih.gov The method was validated in human plasma with a lower limit of quantitation (LLOQ) of 10 ng/mL for sulfapyridine and demonstrated linearity over the concentration range of 10-1000 ng/mL. nih.gov
Table 2: LC-MS/MS Method Parameters for Sulfapyridine Quantification
| Parameter | Method for Human Placenta nih.gov | Method for Human Plasma nih.gov |
| Chromatographic Column | Agilent Poroshell EC-C18 (3.0 ×100 mm, 2.7 µm) | XBP Phenyl (100 mm × 2.1 mm, 5 μm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid | A: 0.2% formic acid, 2 mM ammonium (B1175870) acetate (B1210297) in water; B: 0.2% formic acid, 2 mM ammonium acetate in methanol |
| Elution Type | Gradient | Gradient |
| Flow Rate | 0.450 mL/min | Not specified |
| Total Run Time | 7 minutes | 9 minutes |
| Retention Time of SP | Not specified | 2.5 minutes |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Linear Range | 30–30,000 ng/mL | 10–1000 ng/mL |
| Lower Limit of Quantitation | 30 ng/mL | 10 ng/mL |
| Inter-day Accuracy | 97.4% to 108.4% | Meets FDA guidelines |
| Inter-day Precision | 3.7% to 10.0% | Meets FDA guidelines |
Solid-Phase Extraction (SPE) is a critical sample preparation technique used to clean up and concentrate analytes from complex matrices before chromatographic analysis, thereby reducing matrix effects and improving method sensitivity. sigmaaldrich.com In the context of sulfapyridine analysis, SPE is often employed prior to LC-MS/MS.
For the analysis of sulfapyridine in human placenta, sample preparation involved homogenization followed by a combination of protein precipitation and solid-phase extraction. nih.govresearchgate.net This dual approach ensures the effective removal of interfering substances from the complex tissue matrix, leading to a cleaner extract for injection into the LC-MS/MS system. nih.govresearchgate.net Similarly, for the determination of sulfonamides in animal feed, a clean-up step using a Strata-SCX (strong cation exchange) cartridge was performed after initial solvent extraction. nih.gov This highlights the utility of ion-exchange SPE for isolating sulfonamides, which are amphoteric molecules, from feed matrices.
The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a suitable solvent. forensicresources.org The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) is critical and depends on the physicochemical properties of the analyte and the matrix. sigmaaldrich.com
Electrophoretic Methods
Capillary electrophoresis offers a high-efficiency alternative to HPLC for the separation of charged species. Its coupling with sensitive detection methods provides a powerful analytical tool.
Capillary Zone Electrophoresis (CZE) is an analytical technique that separates compounds based on their electrophoretic mobility in an electric field. When combined with UV-Vis detection, it provides a rapid and efficient method for the analysis of pharmaceuticals.
A CZE method developed for the simultaneous determination of other sulfonamides, such as sulfadoxine, demonstrates the potential of this technique for sulfapyridine analysis. nih.gov In that method, separation was achieved in under six minutes using a fused silica (B1680970) capillary with a 100 mM phosphate buffer at pH 7.2 as the background electrolyte. nih.gov Detection was carried out at a wavelength of 214 nm. nih.gov The main advantages of CZE include rapid analysis time, quick instrument setup, and low operational costs due to minimal solvent consumption. nih.gov Given the structural similarities among sulfonamides, similar CZE-UV conditions could likely be adapted for the analysis of sodium sulfapyridine.
Table 3: Representative CZE-UV Method Parameters
| Parameter | Method Details nih.gov |
| Capillary | Fused silica, 30 cm length (20 cm to detector) x 50 µm ID |
| Background Electrolyte | 100 mM phosphate buffer (pH 7.2) |
| Applied Electric Field | 330 V/cm |
| Detection Wavelength | 214 nm |
| Analysis Time | < 6 minutes |
To enhance the sensitivity of CZE methods, various on-line preconcentration techniques can be employed. These techniques allow for the introduction of a larger sample volume into the capillary, effectively increasing the concentration of the analyte at the point of detection.
One such approach involves the use of molecularly imprinted polymers (MIPs) as a coating on the capillary wall. A study on the sulfonamide sulfadiazine (B1682646) demonstrated that a capillary coated with a specific MIP could achieve significant on-line preconcentration. nih.govresearchgate.net When the sample was loaded onto the coated capillary, the peak area of the analyte was 46 times higher than that obtained in a bare capillary under the same conditions. nih.govresearchgate.net This method achieved a limit of detection as low as 1.5 ng/mL. nih.govresearchgate.net This strategy of using MIP-coated capillaries for on-line preconcentration and selective determination could be highly applicable to sulfapyridine, enabling its detection at trace levels in various samples. Large-volume sample stacking (LVSS) is another common on-line preconcentration technique where a large plug of a low-conductivity sample is injected, and upon application of voltage, the analytes are focused into a narrow band, significantly enhancing detection sensitivity.
Spectroscopic and Electrochemical Approaches
The detection of sulfonamide antibiotics like sulfapyridine in food products is critical due to their widespread use in veterinary medicine for therapeutic and prophylactic purposes. nih.gov To address this, researchers have developed highly sensitive biosensors utilizing bio micro-electromechanical systems (Bio-MEMS). mdpi.com One innovative approach involves a magneto-biosensor that employs magnetic nanoparticles to enhance detection capabilities. nih.govmdpi.com
This type of biosensor is built on an integrated platform containing gold working electrodes (WEs), a platinum counter electrode (CE), and a reference electrode (RE). mdpi.com The process begins with the modification of the gold working electrodes with 4-aminophenylacetic acid (CMA). mdpi.com The core of the detection method is a competitive immunoassay. nih.govmdpi.com In this setup, an antigen, 5-[4-(amino)phenylsulfonamide]-5-oxopentanoic acid-BSA (SA2-BSA), is immobilized on the electrode surface. nih.gov The sample containing sulfapyridine is then introduced along with a fixed concentration of a specific polyclonal antibody (Ab-155). nih.govmdpi.com The free sulfapyridine in the sample competes with the immobilized SA2-BSA for binding to the antibody. mdpi.com
A key innovation in this system is the immobilization of the antibody onto magnetic latex nanoparticles (Ab-MLNp), creating a 3D architecture. mdpi.com These magnetic nanoparticles, which have a high content of iron oxide, provide a larger surface area for antibody attachment and can be concentrated at the electrode surface using a magnetic field. mdpi.com This three-dimensional structure and the ability to concentrate the antibody-analyte complex significantly enhance the sensitivity of the biosensor. mdpi.com The quantification of sulfapyridine is achieved by measuring the electrochemical response, which changes based on the amount of antibody that binds to the electrode surface. nih.govmdpi.com A novel biosensor based on gold microelectrodes modified with magnetic nanoparticles coated with poly(pyrrole-co-pyrrole-2-carboxylic acid) demonstrated a very low limit of detection for sulfapyridine at 0.4 ng/L. nih.gov
Table 1: Components of the Magneto-Biosensor for Sulfapyridine Detection
| Component | Material/Type | Function |
|---|---|---|
| Working Electrode (WE) | Gold (Au) | Surface for immobilization of the antigen and electrochemical reaction. mdpi.com |
| Counter Electrode (CE) | Platinum (Pt) | Completes the electrical circuit with the working electrode. mdpi.com |
| Reference Electrode (RE) | - | Provides a stable potential reference. mdpi.com |
| Surface Modifier | 4-aminophenylacetic acid (CMA) | Facilitates the immobilization of biomolecules on the gold electrode. mdpi.com |
| Immobilized Antigen | SA2-BSA | Competes with free sulfapyridine for antibody binding. nih.gov |
| Recognition Element | Polyclonal Antibody (Ab-155) | Specifically binds to sulfapyridine and the immobilized antigen. nih.govmdpi.com |
| Signal Enhancer | Magnetic Latex Nanoparticles (MLNp) | Increases sensitivity by creating a 3D architecture and concentrating the antibody. mdpi.com |
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to analyze the interfacial properties of electrode surfaces, making it highly suitable for monitoring biorecognition events in real-time. mdpi.comnih.gov In the context of sulfapyridine biosensors, EIS is employed to measure changes in the electrical properties at the electrode-solution interface that occur when the antibody binds to the antigen. nih.govmdpi.com This method offers several advantages, including its high sensitivity and the ability to perform label-free detection, as the binding event itself generates a measurable signal. mdpi.commdpi.com
The fundamental principle of EIS involves applying a small-amplitude sinusoidal AC voltage to the electrochemical cell over a wide range of frequencies (from mHz to MHz) and measuring the resulting current response. mdpi.comcomsol.com The opposition to the flow of alternating current is the impedance. mdpi.com When biomolecules, such as antibodies, bind to the electrode surface, they alter the local environment, causing changes in the interfacial capacitance and charge transfer resistance (Rct). mdpi.com This change in impedance is the basis for detection. nih.gov
In the magneto-biosensor for sulfapyridine, EIS measurements are used to quantify the competitive binding reaction. nih.govmdpi.com As the concentration of free sulfapyridine in a sample increases, fewer antibodies are available to bind to the antigen immobilized on the electrode surface. This results in a smaller change in impedance compared to a sample with a low concentration of sulfapyridine. nih.gov Research has shown that the use of magnetic latex nanoparticles to immobilize the antibodies leads to a more linear and sensitive response in EIS measurements. mdpi.com The data is often visualized using a Nyquist plot, which graphs the real part of impedance against the imaginary part, allowing for the characterization of the electrochemical system. mdpi.com This enhanced sensitivity allows for the detection of sulfapyridine at very low concentrations. nih.gov
Table 2: Key Parameters in EIS for Biosensing
| Parameter | Description | Role in Detection |
|---|---|---|
| Charge Transfer Resistance (Rct) | The resistance to the transfer of electrons between the electrode and the redox probe in the solution. | Increases as non-conductive biomolecules (like antibodies) bind to the electrode surface, impeding electron transfer. mdpi.com |
| Double-Layer Capacitance (Cdl) | The capacitance of the electrical double layer that forms at the electrode-electrolyte interface. | Changes upon the binding of target analytes, altering the dielectric properties and thickness of the layer. comsol.com |
| Frequency Range | The range of AC frequencies applied to the system (e.g., 10,000 to 0.1 Hz). mdpi.com | Allows for probing different electrochemical processes occurring at various time scales. mdpi.com |
| AC Potential | A small amplitude AC voltage (e.g., 5 mV) used as the perturbation signal. mdpi.com | Ensures the system responds in a linear manner, simplifying analysis. |
Analytical Reference Standard Applications for Research
Sulfapyridine, in its pure form, serves as an essential analytical reference standard for a variety of research and quality control applications. medchemexpress.comusp.org Reference standards are highly characterized materials used to ensure the accuracy and reliability of analytical tests. They provide a benchmark against which unknown samples can be compared, making them indispensable in pharmaceutical analysis, metabolic studies, and method validation. medchemexpress.comnih.gov
In clinical and pharmaceutical research, sulfapyridine reference standards are crucial for the development and validation of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov For instance, a sensitive LC-MS/MS method was developed for the simultaneous determination of sulfasalazine and its metabolites, sulfapyridine and 5-aminosalicylic acid, in human plasma. nih.gov In this study, a pure reference standard of sulfapyridine was necessary to create calibration curves and quality control samples to accurately quantify the drug's concentration in patient samples. nih.gov This is vital for pharmacokinetic studies that evaluate how a drug is absorbed, distributed, metabolized, and excreted by the body. nih.gov
The use of a reference standard ensures the identity, purity, and concentration of the analyte are known with a high degree of certainty. britiscientific.com This allows for the establishment of a linear response function over a specific concentration range, which is fundamental for quantitative analysis. nih.gov Pharmacopoeias like the British Pharmacopoeia (BP) and United States Pharmacopeia (USP) provide certified reference standards of sulfapyridine to ensure that analytical tests comply with regulatory standards. usp.org These standards are used in quality control laboratories to verify the composition and purity of pharmaceutical products containing sulfapyridine or its parent compound, sulfasalazine. medchemexpress.com
Table 3: Applications of Sulfapyridine as a Reference Standard
| Application Area | Specific Use | Analytical Technique |
|---|---|---|
| Pharmacokinetic Studies | Quantification of sulfapyridine in biological matrices (e.g., plasma). nih.gov | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov |
| Method Development & Validation | Establishing calibration curves, determining limits of detection and quantification. nih.gov | Chromatography (HPLC, LC-MS), Spectroscopy. |
| Pharmaceutical Quality Control | Identity and purity testing of active pharmaceutical ingredients (APIs) and finished products. | Complies with USP and BP testing methods. britiscientific.com |
| Metabolism Research | Identification and quantification of sulfapyridine as a major metabolite of sulfasalazine. medchemexpress.com | Mass Spectrometry, NMR. |
| Drug Testing | Used as a standard in drug screening and impurity profiling. medchemexpress.com | Various analytical techniques. |
Computational and Theoretical Chemistry Studies of Sulfonamide Structures
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These calculations, based on the principles of quantum mechanics, are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance between computational cost and accuracy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of sulfonamides due to its favorable balance of accuracy and computational efficiency. researchgate.netnih.gov This method calculates the properties of a molecule based on its electron density rather than a complex many-electron wavefunction. researchgate.net A popular and widely used functional for this purpose is the B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. nih.govscirp.org This functional is frequently paired with basis sets like 6-31G(d,p) or 6-311G+(d,p) to provide a robust description of molecular systems. researchgate.netnih.gov
DFT is employed to optimize molecular geometries, determining the most stable arrangement of atoms in a molecule by finding the minimum energy state. researchgate.net From this optimized structure, various electronic properties can be calculated. Studies on sulfonamides often use DFT to investigate molecular electrostatic potential maps, which reveal charge distributions and sites susceptible to electrophilic or nucleophilic attack. researchgate.net Furthermore, DFT is instrumental in calculating frontier molecular orbital energies, which are crucial for predicting the chemical reactivity and stability of the molecule. nih.govacs.org These calculations are vital in fields like corrosion inhibition, where the ability of a molecule like sulfapyridine (B1682706) to donate or accept electrons to a metal surface is a key factor. nih.govresearchgate.net
Ab Initio and Semi-Empirical Methods
Beyond DFT, other quantum chemical methods are also applied to study sulfonamide structures. Ab initio (Latin for "from the beginning") methods are computationally intensive calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation approximately. While highly accurate, their computational cost typically limits their application to smaller molecules.
In contrast, semi-empirical methods offer a much faster, albeit less accurate, alternative. researchgate.net These methods are also based on the Hartree-Fock formalism but incorporate several approximations and use parameters derived from experimental data to simplify the calculations. researchgate.net This parameterization allows for the implicit inclusion of some electron correlation effects. Common semi-empirical methods include AM1 (Austin Model 1) and PM3 (Parametric Method 3). Because of their speed, semi-empirical methods are particularly useful for studying very large molecules or for performing initial, less computationally demanding, explorations of molecular systems before applying more rigorous DFT or ab initio calculations. researchgate.netiaea.org
Molecular and Electronic Structure Analysis
The optimized molecular geometry obtained from quantum chemical calculations serves as the foundation for a detailed analysis of a molecule's electronic structure. Key parameters derived from this analysis, such as frontier molecular orbital energies and atomic charges, provide a quantitative basis for understanding and predicting the chemical behavior of sodium sulfapyridine.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. researchgate.netnih.gov The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons; a higher HOMO energy (less negative) corresponds to a better electron donor. nih.govacs.org Conversely, the LUMO is the innermost empty orbital and represents the ability of a molecule to accept electrons; a lower LUMO energy (more negative) indicates a better electron acceptor. nih.gov
The energies of these orbitals are critical in predicting how sulfapyridine interacts with other molecules or surfaces. For instance, in the context of corrosion inhibition, a high HOMO energy allows the inhibitor to donate electrons to the vacant d-orbitals of a metal, while a low LUMO energy allows it to accept electrons from the metal, forming a protective feedback bond. nih.govacs.org While specific calculated values for sodium sulfapyridine were not available in the surveyed literature, studies on structurally similar sulfonamides consistently utilize HOMO and LUMO energies to rationalize their observed chemical and biological activities.
Energy Gap (ΔE)
The energy gap (ΔE), defined as the difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO), is a crucial parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.govacs.org A small energy gap suggests that a molecule is more easily polarized and thus more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Molecules with a small ΔE are often referred to as "soft" molecules.
Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity, as the energy required for electronic excitation is high. nih.gov This stability is characteristic of "hard" molecules. The magnitude of the HOMO-LUMO gap is therefore a direct indicator of the molecule's stability and reactivity profile. For sulfonamides, this value helps to explain their mechanism of action and interaction with biological targets or materials.
Mulliken Charges on Atomic Centers
Mulliken population analysis is a method used to estimate the partial atomic charges on the individual atoms within a molecule from quantum chemical calculations. researchgate.netuni-muenchen.de This analysis provides a picture of the electron distribution across the molecular structure. The calculated charges indicate which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), identifying the active centers for electrostatic interactions. researchgate.net
Below is a table of calculated Mulliken charges for selected atoms in the sulfapyridine molecule.
| Atom | Mulliken Charge (e) |
| S(1) | 1.139 |
| O(1) | -0.686 |
| O(2) | -0.669 |
| N(1) | -0.832 |
| N(2) | -0.198 |
| N(3) (pyridine) | -0.569 |
| C(1) (aniline ring) | -0.076 |
| C(4) (aniline ring) | 0.207 |
| C(7) (pyridine ring) | 0.380 |
Hardness (η), Softness (S), and Polarizability (α)
Quantum chemical descriptors such as chemical hardness (η), softness (S), and polarizability (α) are fundamental to understanding the reactivity and stability of sulfonamides. Chemical hardness is a measure of resistance to deformation or change in the electron cloud of a chemical species, while softness is the reciprocal of hardness, indicating a higher propensity for chemical reactions.
DFT calculations are commonly used to determine these properties. Hardness and softness are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Specifically, hardness is defined as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO)/2). nih.gov A compound with a small HOMO-LUMO gap is considered "soft" and more reactive, whereas a large gap indicates a "hard," more stable molecule. nih.gov
Studies on sulfonamide derivatives show that their reactivity is influenced by these parameters. For instance, a sulfonamide-Schiff base derivative was found to have a low softness value (0.27), indicating it is very soft and polarizable, which correlates with higher reactivity. nih.gov The polarizability (α) measures how easily the electron cloud can be distorted by an external electric field. Compounds that are more polarizable generally have higher chemical reactivity. nih.gov
Table 1: Calculated Quantum Chemical Descriptors for a Sulfonamide Derivative
| Descriptor | Symbol | Value | Unit |
| Chemical Hardness | η | 1.84 | eV |
| Chemical Softness | S | 0.27 | eV⁻¹ |
| Electrophilicity Index | ω | 3.53 | eV |
Data derived from a study on a sulfonamide Schiff base derivative. nih.gov
Dipole Moment (μ)
Computational studies, particularly using DFT methods, provide accurate estimations of the dipole moments for sulfonamide structures. For example, in a study of sulfadiazine (B1682646) (a compound structurally related to sulfapyridine), the dipole moment was calculated to understand its molecular stability and reactivity regions. tandfonline.com Theoretical calculations on various organic molecules have shown that the dipole moment can be accurately predicted, providing insights into solubility and intermolecular interactions. nih.govresearchgate.net The interaction of a molecule with a solvent can significantly alter its dipole moment, and computational models can predict these changes. researchgate.net In one study, the calculated dipole moment for a substituted pyridine (B92270) derivative was found to be 1.073 D. nih.gov For complex systems, the total dipole moment can be significantly higher; for instance, an arsenate salt of 4-aminopyridine (B3432731) was calculated to have a dipole moment of 39.1985 Debye. nih.gov
Electrophilicity (ω), Electron Affinity (A), and Ionization Potential (I)
The global reactivity descriptors of ionization potential (I), electron affinity (A), and electrophilicity (ω) are vital for predicting the chemical behavior of sulfonamides. The ionization potential is the energy required to remove an electron from a molecule, while electron affinity is the energy released when an electron is added. wikipedia.org
Within the framework of DFT, these parameters are often approximated using the energies of the frontier molecular orbitals (HOMO and LUMO) via Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO). researchgate.net A higher HOMO energy corresponds to a better electron-donating ability (lower ionization potential), while a lower LUMO energy indicates a greater electron-accepting ability (higher electron affinity). nih.gov
The electrophilicity index (ω), defined by Parr et al. as ω = μ²/2η, measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. researchgate.net A higher electrophilicity index points to a greater capacity of a molecule to act as an electrophile. nih.gov Computational studies on sulfonamides have calculated these descriptors to predict their reactivity and potential biological activity. nih.govresearchgate.net For example, a study on a sulfonamide Schiff base reported a high electrophilicity index, suggesting significant bioactivity. nih.gov
Table 2: Frontier Orbital Energies and Related Reactivity Descriptors
| Parameter | Symbol | Definition | Typical Value (eV) |
| HOMO Energy | EHOMO | Energy of Highest Occupied Molecular Orbital | -6.179 (for SMZ) nih.gov |
| LUMO Energy | ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.193 (for SMZ) nih.gov |
| Ionization Potential | I | I ≈ -EHOMO | 6.179 |
| Electron Affinity | A | A ≈ -ELUMO | 1.193 |
| Electrophilicity Index | ω | ω = μ²/2η | 3.53 nih.gov |
Values are illustrative and based on studies of sulfamethazine (B1682506) (SMZ) and other sulfonamide derivatives. nih.govnih.gov
Absolute Electronegativity (χ) and Fraction of Electrons Transferred (ΔN)
Absolute electronegativity (χ) represents the tendency of a molecule to attract electrons and is defined as the average of the ionization potential and electron affinity (χ = (I + A)/2). nih.gov It is a fundamental property that helps to understand charge distribution and the nature of chemical bonding.
The fraction of electrons transferred (ΔN) is a conceptual DFT parameter that quantifies the charge transfer that occurs between a molecule and another chemical species in a reaction. It is calculated using the formula ΔN = (χₐ - χₙ) / 2(ηₐ + ηₙ), where χ and η represent the electronegativity and hardness of the acceptor and donor molecules, respectively. A positive ΔN value indicates that the molecule acts as an electron acceptor.
These parameters are routinely calculated in computational studies of sulfonamides to predict their interaction mechanisms, for example, with biological targets or environmental surfaces.
Modeling Chemical Systems in Solvated Environments
The biological and chemical activity of sulfonamides almost always occurs in a solution. Therefore, accurately modeling the effects of the solvent is critical in computational studies. Solvation can significantly influence molecular conformation, electronic properties, and reaction energetics.
Implicit and explicit solvation models are two common approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. Explicit models involve simulating individual solvent molecules (e.g., water) around the solute, offering a more detailed and accurate picture of specific solute-solvent interactions like hydrogen bonding, but at a much higher computational cost. researchgate.net
Molecular dynamics (MD) simulations are frequently used with explicit solvent models to study the dynamic behavior of sulfonamides in aqueous environments, providing insights into their hydration shells and conformational flexibility. nih.gov Such studies are crucial for understanding how these molecules behave in physiological media and interact with biological membranes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or other properties. For sulfonamides, QSAR models are developed to predict activities such as antibacterial, anticancer, or anticonvulsant effects based on calculated molecular descriptors. researchgate.nettandfonline.com
These models are built using statistical techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). researchgate.netresearchgate.net The process involves:
Descriptor Calculation: A wide range of molecular descriptors are calculated for a series of sulfonamide derivatives. These can be constitutional, topological, geometrical, or quantum chemical descriptors (like those discussed in section 8.2). researchgate.netnih.gov
Model Building: Statistical methods are used to build a mathematical equation that links a selection of these descriptors to the observed activity. researchgate.net
Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds. researchgate.nettandfonline.com
Successful QSAR models can provide valuable insights into the structural features that are crucial for a desired activity and can guide the rational design of new, more potent sulfonamide derivatives. researchgate.net
Theoretical Insights into Reaction Mechanisms and Thermodynamic Properties
Computational chemistry provides powerful tools to investigate the reaction mechanisms of sulfonamides and to calculate their thermodynamic properties. DFT calculations can be used to map the potential energy surface of a chemical reaction, identifying transition states, intermediates, and activation energies. This allows for a detailed understanding of reaction pathways, such as the inhibition of dihydropteroate (B1496061) synthetase by sulfonamides, which is key to their antibacterial action. nih.govresearchgate.net
Thermodynamic properties such as enthalpy of formation, Gibbs free energy, and entropy can also be computed. researchgate.net These values are essential for predicting the spontaneity and equilibrium position of reactions. Studies have investigated the thermodynamic aspects of sulfonamide sublimation and solubility, which are critical for understanding their physicochemical behavior, such as partitioning between different solvents or biological compartments. researchgate.netresearchgate.net For instance, the analysis of enthalpic and entropic contributions to the transfer of sulfonamides between solvents like water and n-octanol provides mechanistic information relevant to their physiological distribution. researchgate.net
Broader Research Implications and Future Directions
Sodium Sulfapyridine (B1682706) as a Precursor or Metabolite in Research Models (e.g., Sulfasalazine (B1682708) Metabolism)
In preclinical research, sodium sulfapyridine is primarily studied as the principal active metabolite of the prodrug sulfasalazine (SASP). nih.govfrontiersin.org The biotransformation of sulfasalazine is a key area of investigation, particularly in models of inflammatory bowel disease and rheumatoid arthritis. nih.gov This process is not dependent on host enzymes but rather on the metabolic activity of the gut microbiota. nih.govnih.gov
Within the colon, intestinal bacteria cleave the azo bond of sulfasalazine, releasing two primary moieties: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA), also known as mesalazine. nih.govpharmgkb.org Following its release, sulfapyridine is almost entirely absorbed from the colon into the systemic circulation. nih.govnih.gov Once absorbed, it undergoes further metabolism in the liver. This hepatic metabolism is influenced by an individual's genetic makeup, specifically their N-acetyltransferase 2 (NAT2) enzyme status, which categorizes individuals as either "fast" or "slow" acetylators. nih.govpharmgkb.org The primary metabolic pathways for sulfapyridine include acetylation to N-acetylsulfapyridine and hydroxylation. pharmgkb.org These metabolites are then primarily excreted in the urine. nih.govnih.gov
The study of this metabolic pathway is crucial for understanding the therapeutic effects and the compound's behavior in preclinical models. The rate and extent of sulfapyridine formation directly depend on the composition and metabolic capacity of the gut microbiome. nih.gov
| Precursor/Metabolite | Location of Transformation | Key Mediators | Resulting Product(s) | Subsequent Fate |
|---|---|---|---|---|
| Sulfasalazine (SASP) | Colon | Bacterial Azoreductases | Sulfapyridine (SP) and 5-Aminosalicylic Acid (5-ASA) | SP is absorbed; 5-ASA is largely excreted in feces. nih.govnih.gov |
| Sulfapyridine (SP) | Liver | N-acetyltransferase 2 (NAT2), Cytochrome P450 enzymes | N-acetylsulfapyridine, Hydroxysulfapyridine | Excreted in urine. nih.govpharmgkb.org |
Design and Development of Novel Sulfonamide Derivatives as Research Probes
The foundational structure of sulfonamides, including sulfapyridine, serves as a versatile scaffold for the design and synthesis of novel chemical probes to investigate biological systems. The development of these derivatives is a significant area of preclinical research, aimed at creating tools with high specificity and utility for studying enzymes, receptors, and cellular pathways. nih.govnih.gov
A common strategy in this field is ligand-based design, where new molecules are developed based on the known structural and functional properties of existing drugs. nih.gov This approach allows for the modification of the basic sulfonamide scaffold to enhance binding affinity for specific targets and to explore structure-activity relationships (SAR). nih.gov For instance, novel sulfonamide derivatives have been synthesized to act as selective inhibitors for enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase (DHPS). nih.govmdpi.com
Furthermore, sulfonamide derivatives are being engineered as advanced research probes. A notable example is the creation of molecularly imprinted, upconversion fluorescence probes for sulfonamide sensing. rsc.org These probes are designed to selectively capture multiple sulfonamides, leading to a measurable change in fluorescence, which allows for their detection and quantification in various samples. rsc.org Such tools are invaluable in preclinical studies for tracking compound distribution and interaction with biological targets.
| Derivative Type | Design Strategy | Research Application/Target | Example from Research |
|---|---|---|---|
| Antibacterial Agents | Ligand-based design, Structure-aided optimization | Dihydropteroate synthase (DHPS) inhibition in bacteria. nih.gov | Novel derivatives showing activity against Gram-positive and Gram-negative bacteria. nih.gov |
| Enzyme Inhibitors | Tail approach synthesis | Selective inhibition of human carbonic anhydrase II (hCA II). mdpi.com | Indole-3-sulfonamide urea (B33335) derivatives. mdpi.com |
| Fluorescence Probes | Pickering emulsion polymerization, Molecular imprinting | Optical sensing and detection of sulfonamide residues. rsc.org | Molecularly imprinted, upconversion fluorescence probe (UCNP@MIFP). rsc.org |
| Antidiabetic Agents | Pharmacophore modeling | Inhibition of α-glucosidase and α-amylase. eurekaselect.com | Sulfonamide derivatives connected through an imine linker to heterocyclic rings. eurekaselect.com |
Investigating Sulfonamide Scaffolds for Diverse Biological Activities in Non-Clinical Models
The sulfonamide moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form the structural basis for compounds with a vast array of biological activities. mdpi.comnih.gov Preclinical, non-clinical models are essential for exploring this therapeutic potential beyond the classical antibacterial applications. nih.gov
Research has demonstrated that modifying the sulfonamide framework can yield compounds with significant efficacy in various disease models. These activities include anticancer, anti-inflammatory, antiviral, antifungal, and carbonic anhydrase inhibition. nih.govmdpi.com For example, studies have shown that certain anthranilic acid sulfonamide analogs exhibit selective antifungal activity against Candida albicans and cytotoxic effects toward MOLT-3 human leukemia cells in vitro. mdpi.com
In oncology research, the incorporation of a sulfonamide group into other pharmacologically active scaffolds, such as the biguanide (B1667054) structure of metformin, has produced derivatives with potent anti-cancer properties. researchgate.net These novel compounds have been shown to induce apoptosis and cause cell cycle arrest in breast cancer cell lines like MCF-7 and MDA-MB-231. researchgate.net Similarly, other research has focused on developing sulfonamide-based derivatives as selective inhibitors of specific carbonic anhydrase isoforms that are associated with tumors. researchgate.net This broad spectrum of activity underscores the importance of the sulfonamide scaffold in modern drug discovery. nih.govrsc.org
| Biological Activity | Non-Clinical Model/Assay | Example Sulfonamide Derivative Class | Observed Effect |
|---|---|---|---|
| Antifungal | In vitro assay against Candida albicans | Anthranilic acid sulfonamides | Selective inhibition of fungal growth. mdpi.com |
| Anticancer | MCF-7 and MDA-MB-231 breast cancer cell lines | Sulfonamide-based biguanides | Induction of apoptosis and cell cycle arrest. researchgate.net |
| Antioxidant | Superoxide dismutase (SOD) activity assay | 4-substituted benzenesulfonamides of anthranilic acid | Demonstrated SOD-like activity. mdpi.com |
| Enzyme Inhibition | In vitro enzyme activity assays (α-glucosidase, α-amylase) | Heterocyclic sulfonamides | Potent inhibition of α-glucosidase. frontiersin.org |
| Carbonic Anhydrase Inhibition | In vitro assays against hCA isoforms I, II, IX, XII | Benzenesulfonamide-bearing pyrazoles | Selective inhibition of specific hCA isoforms. researchgate.net |
Advanced Methodologies for Studying Drug-Microbiota Interactions in Preclinical Models
Understanding the interplay between drugs and the gut microbiota, a field known as pharmacomicrobiomics, is critical for compounds like sulfasalazine, whose activation depends on microbial metabolism. semanticscholar.orgnih.gov Preclinical research has moved beyond simple culture-based methods to embrace advanced, high-throughput technologies to dissect these complex interactions. semanticscholar.org
Metagenomic sequencing is a cornerstone of this research, allowing scientists to profile the genetic potential of the entire microbial community in a preclinical model. nih.gov This can identify the specific bacterial genes and enzymes, such as azoreductases, responsible for metabolizing a parent drug into its active components like sulfapyridine. nih.gov Complementing this is metabolomics, which analyzes the complete set of small-molecule metabolites in a biological sample. This technique can quantify the levels of the drug, its microbially generated metabolites, and other microbially influenced host molecules, providing a functional readout of the drug-microbiota interaction. nih.gov
Furthermore, the complexity of these interactions necessitates advanced computational approaches. Artificial intelligence (AI) and machine learning algorithms are increasingly being applied to model the high-throughput data generated from omics technologies. ucl.ac.ukresearchgate.net These computational models can help predict how variations in the gut microbiome of different preclinical subjects might lead to differences in drug metabolism and response, paving the way for more precise investigations. researchgate.net Other innovative strategies include the use of probiotics or prebiotics to modulate the gut microbiome and observe the resulting impact on drug biotransformation. nih.gov
Future Perspectives in Sulfonamide-Based Drug Discovery (Preclinical Stage)
The future of sulfonamide-based drug discovery at the preclinical stage is poised for significant advancement, driven by new technologies and a deeper understanding of biology. nih.gov A primary goal is the development of next-generation sulfonamide derivatives with enhanced potency and greater selectivity for their biological targets, thereby minimizing potential off-target effects. nih.gov The versatile nature of the arylsulfonamide scaffold offers extensive opportunities for creating novel agents against a wide range of diseases, including challenging areas like central nervous system (CNS) disorders. nih.gov
Computational tools, including molecular docking and machine learning, will play an increasingly vital role in the rational design of these new chemical entities. nih.goveurekaselect.com These methods accelerate the discovery process by predicting the binding affinities of novel sulfonamides to their target proteins, allowing researchers to prioritize the synthesis of the most promising candidates. eurekaselect.com
A particularly exciting frontier is the integration of pharmacomicrobiomics into early-stage drug discovery. semanticscholar.org For prodrugs that are activated by the gut microbiota, understanding how an individual's microbiome might affect drug metabolism is crucial. Future preclinical studies will likely involve characterizing the microbiome of animal models to correlate microbial composition with therapeutic efficacy and metabolic profiles. This approach could lead to the co-development of sulfonamide-based drugs with diagnostic tools or even microbiome-modulating therapies (e.g., probiotics) to ensure optimal drug activation and response. semanticscholar.org This represents a significant step towards personalized medicine, beginning at the preclinical level. nih.gov
Q & A
Q. What are the standard experimental protocols for synthesizing and characterizing sodium sulfapyridazine?
this compound synthesis typically follows sulfonamide derivatization methods. Characterization involves UV-Vis spectroscopy, HPLC for purity assessment, and nuclear magnetic resonance (NMR) for structural confirmation . To ensure reproducibility, document solvent ratios, reaction temperatures, and purification steps (e.g., recrystallization solvents). Include validation of analytical methods (e.g., calibration curves for HPLC) and cross-reference with peer-reviewed protocols .
Q. How can researchers validate the purity of this compound in experimental batches?
Use a combination of techniques:
- Chromatography : HPLC with a C18 column and UV detection (λ = 260 nm) to quantify impurities .
- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting point consistency (±2°C deviation) .
- Elemental Analysis : Compare measured C, H, N, S percentages with theoretical values (<0.3% deviation) .
Q. What are the common challenges in measuring this compound’s solubility, and how are they addressed?
Solubility varies with pH and temperature. Use a shake-flask method:
Q. Which in vitro assays are most reliable for assessing this compound’s antibacterial activity?
Standardize assays using:
- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative strains (e.g., S. aureus ATCC 25923).
- Zone of Inhibition : Validate with positive controls (e.g., sulfamethoxazole) .
Advanced Research Questions
Q. How should conflicting data on this compound’s pharmacokinetic properties be reconciled across studies?
- Meta-Analysis : Pool data from peer-reviewed studies, adjusting for variables like dosage forms (tablet vs. solution) and subject demographics .
- Sensitivity Analysis : Use statistical models (e.g., Monte Carlo simulations) to identify outlier datasets influenced by measurement errors or bioavailability factors .
Q. What methodologies are recommended for investigating this compound’s mechanism of action in resistant bacterial strains?
- Proteomic Profiling : Compare protein expression in treated vs. untreated resistant strains via LC-MS/MS.
- Gene Knockout Studies : Use CRISPR-Cas9 to silence suspected resistance genes (e.g., sul1, sul2) and assess MIC shifts .
Q. How can researchers design studies to address gaps in understanding this compound’s long-term stability under varying storage conditions?
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- Degradant Identification : Isolate and characterize byproducts using high-resolution mass spectrometry (HRMS) .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Nonlinear Regression : Fit data to log-logistic models (e.g., Hill equation) to estimate LD₅₀ values.
- ANOVA with Post Hoc Tests : Compare toxicity across dose groups, adjusting for multiple comparisons (e.g., Tukey’s test) .
Q. How should contradictory findings about this compound’s photodegradation pathways be resolved?
Q. What strategies ensure methodological rigor when synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Design of Experiments (DoE) : Vary substituents (e.g., pyridazine ring modifications) systematically using factorial design.
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features with bioactivity .
Methodological Guidance for Data Interpretation
Q. How to address variability in this compound’s bioavailability data across animal models?
Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices (e.g., serum)?
Prioritize techniques based on:
- Sensitivity : LC-MS/MS for trace levels (LOQ < 10 ng/mL).
- Selectivity : Immunoassays (ELISA) for high-throughput screening .
Ethical and Reproducibility Considerations
Q. How can researchers ensure transparency in reporting this compound’s adverse effects in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
